molecular formula C10H8ClN3O2 B8017182 N-(3-chlorophenyl)-N'-(cyanoacetyl)urea

N-(3-chlorophenyl)-N'-(cyanoacetyl)urea

Cat. No.: B8017182
M. Wt: 237.64 g/mol
InChI Key: KTLFNJSKSHKLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N’-(cyanoacetyl)urea is an organic compound that belongs to the class of ureas It features a chlorophenyl group and a cyanoacetyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(cyanoacetyl)urea typically involves the reaction of 3-chloroaniline with cyanoacetic acid in the presence of a dehydrating agent. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-(cyanoacetyl)urea may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(cyanoacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N’-(cyanoacetyl)urea exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(acetyl)urea: Lacks the cyano group, which may affect its reactivity and applications.

    N-(4-chlorophenyl)-N’-(cyanoacetyl)urea: Positional isomer with potentially different biological activity.

    N-(3-bromophenyl)-N’-(cyanoacetyl)urea: Bromine substitution may alter its chemical properties.

Uniqueness

N-(3-chlorophenyl)-N’-(cyanoacetyl)urea is unique due to the presence of both the chlorophenyl and cyanoacetyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamoyl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-10(16)14-9(15)4-5-12/h1-3,6H,4H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFNJSKSHKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.